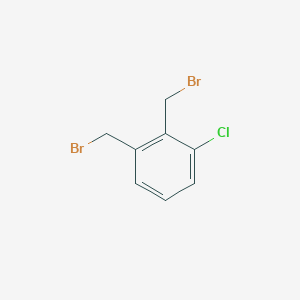

1,2-Bis(bromomethyl)-6-chlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

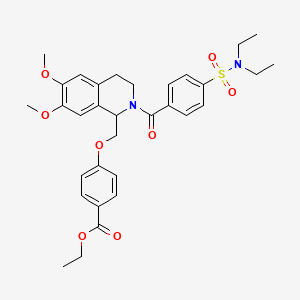

1,2-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring with two bromomethyl groups attached to adjacent carbon atoms . It’s a derivative of benzene, which is one of the most fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular formula of 1,2-Bis(bromomethyl)benzene is C8H8Br2 . It consists of a benzene ring with two bromomethyl groups attached to adjacent carbon atoms .Physical And Chemical Properties Analysis

The molar mass of 1,2-Bis(bromomethyl)benzene is 263.96 g/mol . Other physical and chemical properties are not specified in the sources I found.科学的研究の応用

Crystal Structure and Solvate Formation

1,2-Bis(bromomethyl)-6-chlorobenzene and its derivatives have been extensively studied for their crystal structures and solvate formation capabilities. The solvates of derivatives like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, revealing diverse crystal structures and conformations based on different crystalline environments. These structures exhibit characteristics like open channels filled by disordered solvent molecules and a preference for anti-arrangement of bromomethyl groups (Szlachcic, Migda, & Stadnicka, 2007). Additionally, the crystal structures of various benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents have been analyzed, highlighting the significance of Br...Br contacts and C-H...Br hydrogen bonds in molecular packing (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Synthesis

The compound has been used as a precursor in various chemical reactions and synthesis processes. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, showcasing its role in green electro-synthesis where it participates in Diels–Alder reactions to produce high-yield, selectivity, and purity products with low waste (Habibi, Pakravan, & Nematollahi, 2014). Similarly, the reductive debromination method for 1,2-bis(bromomethyl)arenes has been developed to yield products like tetrahydronaphthalenes (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).

Photovoltaic and Macromolecule Applications

1,2-Bis(bromomethyl)-6-chlorobenzene derivatives are also being explored in photovoltaic applications and the creation of novel macromolecules. For instance, the synthesis of main-chain fullerene polymers with a high fraction of fullerene for photovoltaic applications has been proposed, indicating the potential of these compounds in energy-related fields (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).

Safety and Hazards

特性

IUPAC Name |

1,2-bis(bromomethyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWKYYKPQSZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-6-chlorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)